molecular formula C11H11F3N2O2 B15094041 Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-

Cat. No.: B15094041
M. Wt: 260.21 g/mol
InChI Key: IQHSPUXGMVBVLB-VOTSOKGWSA-N
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Description

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structural properties, which include a nitro group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylethanamine with 2-nitro-6-(trifluoromethyl)benzaldehyde in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethenamine, N,N-dimethyl-2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]-, (E)-
  • (E)-N,N-dimethylamino-2-nitroethene-1-amine

Uniqueness

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine

InChI

InChI=1S/C11H11F3N2O2/c1-15(2)7-6-8-9(11(12,13)14)4-3-5-10(8)16(17)18/h3-7H,1-2H3/b7-6+

InChI Key

IQHSPUXGMVBVLB-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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